molecular formula C11H19ClN2O2 B13588842 N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide

N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide

Cat. No.: B13588842
M. Wt: 246.73 g/mol
InChI Key: GMDGVWBSRBOKAI-UHFFFAOYSA-N
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Description

N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide typically involves the reaction of 1-acetylpiperidine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The piperidine ring can be oxidized to form piperidinone derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H19ClN2O2

Molecular Weight

246.73 g/mol

IUPAC Name

N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-chloroacetamide

InChI

InChI=1S/C11H19ClN2O2/c1-9(15)14-6-3-10(4-7-14)2-5-13-11(16)8-12/h10H,2-8H2,1H3,(H,13,16)

InChI Key

GMDGVWBSRBOKAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)CCNC(=O)CCl

Origin of Product

United States

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